molecular formula C32H55N9O12 B14194022 L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid CAS No. 920010-73-7

L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid

Cat. No.: B14194022
CAS No.: 920010-73-7
M. Wt: 757.8 g/mol
InChI Key: QGAWRWIAPPOAKK-LFRLNRKDSA-N
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Description

L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes, including enzyme function, cell signaling, and structural roles in cells. This specific peptide sequence may have unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine within the peptide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The peptide’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are crucial for its function.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine: Another peptide with a different sequence but similar structural properties.

    L-Seryl-L-asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-phenylalanyl-L-aspartic acid: Shares some amino acids with the target peptide but has a distinct sequence.

Uniqueness

L-Asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-prolyl-L-aspartic acid is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic amino acids allows it to interact with various molecular targets, making it valuable in diverse research fields.

Properties

CAS No.

920010-73-7

Molecular Formula

C32H55N9O12

Molecular Weight

757.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C32H55N9O12/c1-15(2)12-20(31(51)41-11-7-9-22(41)29(49)39-21(32(52)53)14-24(44)45)38-30(50)25(17(4)42)40-28(48)19(8-5-6-10-33)37-26(46)16(3)36-27(47)18(34)13-23(35)43/h15-22,25,42H,5-14,33-34H2,1-4H3,(H2,35,43)(H,36,47)(H,37,46)(H,38,50)(H,39,49)(H,40,48)(H,44,45)(H,52,53)/t16-,17+,18-,19-,20-,21-,22-,25-/m0/s1

InChI Key

QGAWRWIAPPOAKK-LFRLNRKDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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